REACTION_CXSMILES
|
S(Cl)(Cl)=O.[OH:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[C:14]=1[OH:15])[C:9]([OH:11])=[O:10].[CH3:19]O>>[OH:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[C:14]=1[OH:15])[C:9]([O:11][CH3:19])=[O:10]
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Name
|
|
Quantity
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6.07 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)O)C=C(C1O)[N+](=O)[O-]
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Name
|
|
Quantity
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70 mL
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Type
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reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 3 h
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
The residue was recrystallized from water
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Type
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CUSTOM
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Details
|
vacuum-dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 51.6 mmol | |
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |